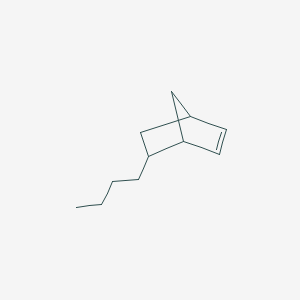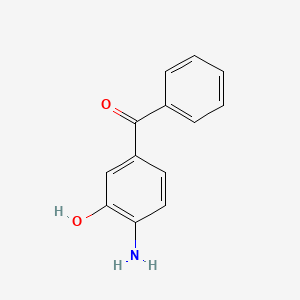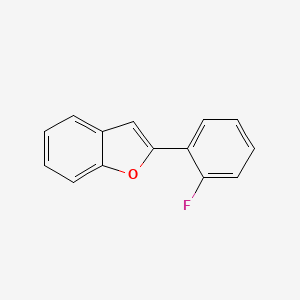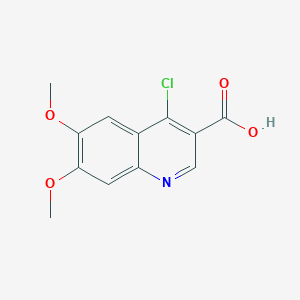
5-butyl-2-norbornene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyl-2-norbornene is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is part of the norbornene family and is known for its stability and reactivity, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-norbornene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with a suitable butyl-substituted dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cycloaddition reactions required to form the bicyclic structure. Additionally, continuous flow reactors are sometimes used to maintain optimal reaction conditions and improve scalability .
化学反応の分析
Types of Reactions
5-butyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the bicyclic structure.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-butyl-2-norbornene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用機序
The mechanism of action of 5-butyl-2-norbornene involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The molecular targets and pathways involved include:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming new cyclic structures.
Polymerization: Acts as a monomer in polymerization reactions, leading to the formation of high-performance polymers.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A parent compound with similar reactivity but without the butyl substitution.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups that enhance its reactivity in certain reactions.
Uniqueness
5-butyl-2-norbornene is unique due to its butyl substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
22094-81-1 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
5-butylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChIキー |
YSWATWCBYRBYBO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC2CC1C=C2 |
関連するCAS |
26935-77-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)












![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
